molecular formula C17H17NO B12352646 4,6-Diphenylpiperidin-2-one

4,6-Diphenylpiperidin-2-one

Cat. No.: B12352646
M. Wt: 251.32 g/mol
InChI Key: ACZCIZXZZZOQHS-UHFFFAOYSA-N
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Description

4,6-Diphenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids . The compound’s structure features two phenyl groups attached to the piperidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpiperidin-2-one typically involves the reaction of acetone with benzaldehyde in the presence of anhydrous ammonium acetate. The mixture is heated in a boiling water bath at 50-55°C until the solution changes color to deep red-orange . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenylpiperidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

4,6-diphenylpiperidin-2-one

InChI

InChI=1S/C17H17NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)

InChI Key

ACZCIZXZZZOQHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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